molecular formula C20H20N2O3 B11039963 (2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)prop-2-en-1-one

Cat. No.: B11039963
M. Wt: 336.4 g/mol
InChI Key: RVZJAEQSEPMQNI-PKNBQFBNSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-phenyl-4,5-dihydro-1H-imidazole.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the imidazole derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1H-imidazole: A simpler imidazole derivative with similar structural features.

    1-(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)-2-propen-1-one: Another imidazole derivative with a different substitution pattern.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C20H20N2O3/c1-24-17-10-8-15(14-18(17)25-2)9-11-19(23)22-13-12-21-20(22)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b11-9+

InChI Key

RVZJAEQSEPMQNI-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN=C2C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN=C2C3=CC=CC=C3)OC

Origin of Product

United States

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